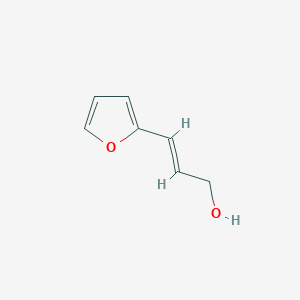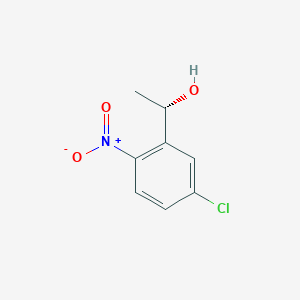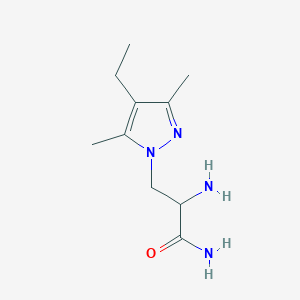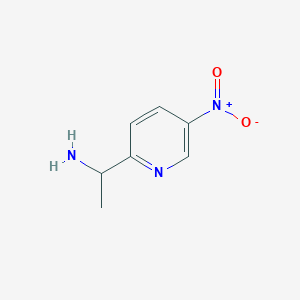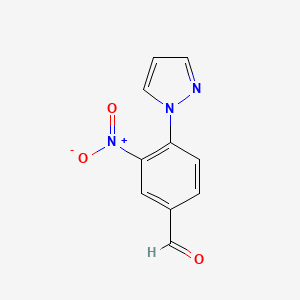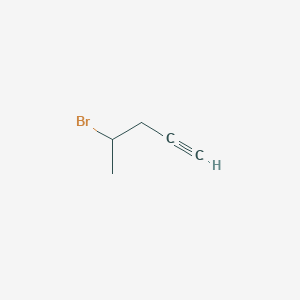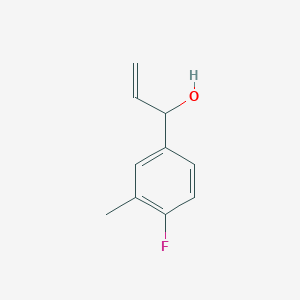
1-(1,2-Oxazol-3-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,2-Oxazol-3-yl)propan-2-ol is a heterocyclic organic compound featuring an oxazole ring fused to a propanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(1,2-Oxazol-3-yl)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 1,3-diazido-2-propanol with various alkynes using copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . This method is known for its efficiency and functional group tolerance.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1,2-Oxazol-3-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield alcohol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents.
Applications De Recherche Scientifique
1-(1,2-Oxazol-3-yl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic applications.
Medicine: Research has shown its potential as an antifungal agent, with activity comparable to fluconazole.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(1,2-Oxazol-3-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to the inhibition of 14-α lanosterol demethylase, an enzyme crucial for fungal cell membrane synthesis . This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death.
Comparaison Avec Des Composés Similaires
Fluconazole: A widely used antifungal agent with a similar mechanism of action.
1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol: Another compound with significant antifungal activity.
Uniqueness: 1-(1,2-Oxazol-3-yl)propan-2-ol stands out due to its unique oxazole ring structure, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C6H9NO2 |
|---|---|
Poids moléculaire |
127.14 g/mol |
Nom IUPAC |
1-(1,2-oxazol-3-yl)propan-2-ol |
InChI |
InChI=1S/C6H9NO2/c1-5(8)4-6-2-3-9-7-6/h2-3,5,8H,4H2,1H3 |
Clé InChI |
JANDCSHQXICEJI-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=NOC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



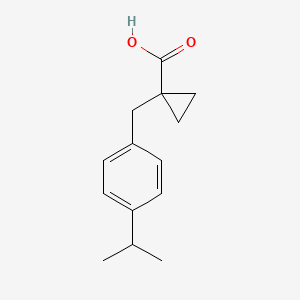
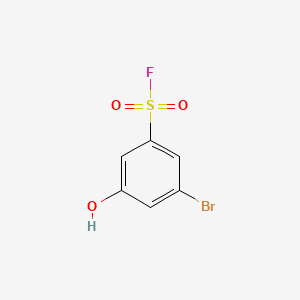

![Methyl[3-(morpholin-3-yl)propyl]amine](/img/structure/B13615299.png)

